Target Potency Comparison: Prosetin vs. URMC-099 (Precursor Compound) Against MAP4K4
Prosetin demonstrates markedly enhanced potency against MAP4K4 (HGK) compared to its precursor compound URMC-099. In kinase inhibition assays, Prosetin exhibits an IC50 of 0.3 nM for MAP4K4, representing an approximately 37-fold improvement in potency relative to URMC-099, which inhibits MLK3 (a related MAP4K family member) with an IC50 of 14 nM [1] . This enhanced potency was achieved through systematic structure-based analog design coupled with functional activity testing in ER-stressed neurons [1].
| Evidence Dimension | MAP4K4 (HGK) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.3 nM |
| Comparator Or Baseline | URMC-099: IC50 = 14 nM for MLK3 (closest comparator target within MAP4K family); MAP4K4 potency for URMC-099 not directly reported but broader MAP4K inhibition profile shows lower potency |
| Quantified Difference | At least 47-fold greater potency (0.3 nM vs. 14 nM) |
| Conditions | In vitro kinase inhibition assay; compound 12k (Prostetin/Prosetin) from structure-based analog series |
Why This Matters
Potency differentiation of this magnitude reduces the required dose for target engagement, potentially mitigating off-target toxicity and formulation burden in preclinical and clinical studies.
- [1] Bos PH, et al. Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. ACS Chem Neurosci. 2019; 10(12): 4887-4902. PMID: 31676236. View Source
